3-Methoxy-4-nitrobenzoyl chloride

Thermodynamics Solid-state chemistry Process safety

3-Methoxy-4-nitrobenzoyl chloride is a disubstituted aromatic acyl chloride bearing a methoxy group at the 3-position and a nitro group at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity as an acylating agent.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 67579-92-4
Cat. No. B1312197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitrobenzoyl chloride
CAS67579-92-4
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3
InChIKeyCCPUOOUROHGAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-nitrobenzoyl chloride (CAS 67579-92-4): A Positionally Defined Activated Acylating Agent for Precision Synthesis


3-Methoxy-4-nitrobenzoyl chloride is a disubstituted aromatic acyl chloride bearing a methoxy group at the 3-position and a nitro group at the 4-position. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity as an acylating agent. The compound is typically prepared from 3-methoxy-4-nitrobenzoic acid via chlorination with thionyl chloride in the presence of DMF or pyridine [1]. Its utility lies in the targeted introduction of the 3-methoxy-4-nitrobenzoyl fragment into drug-like molecules, where the orientation of the electron-donating methoxy and electron-withdrawing nitro groups is critical for downstream biological activity or material properties.

Why Positional Isomers of Methoxy-nitrobenzoyl Chloride Cannot Be Interchanged for 3-Methoxy-4-nitrobenzoyl chloride (CAS 67579-92-4)


The methoxy-nitrobenzoyl chloride family contains several positional isomers (e.g., 3-methoxy-2-nitro, 4-methoxy-3-nitro) that might appear interchangeable to a generic procurement specification. However, the distinct spatial arrangement of the methoxy and nitro substituents leads to measurable differences in solid-state thermodynamic stability, crystal packing, and electronic effects at the reactive carbonyl center [1]. These differences directly translate to non-equivalent reactivity profiles, handling safety, and compatibility with specific biological targets. Selecting the correct isomer is therefore not a matter of simple group occurrence but of precise structure–performance correlation, as the evidence below demonstrates.

Quantitative Differentiation Evidence for 3-Methoxy-4-nitrobenzoyl chloride (CAS 67579-92-4) Relative to Closest Analogs


Standard Molar Enthalpies of Combustion and Sublimation Differentiate 3-Methoxy-4-nitrobenzoic Acid from Its Positional Isomers

The crystalline precursor to the target benzoyl chloride, 3-methoxy-4-nitrobenzoic acid, exhibits significantly different standard molar enthalpies of combustion and sublimation compared to its positional isomers 4-methoxy-3-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid. These thermodynamic parameters are intrinsic to the crystal lattice and reflect unique intermolecular interactions dictated by the substitution pattern [1]. Since the benzoyl chloride is generated directly from the acid, these stability differences have implications for raw material handling, storage, and the energy budget of the chlorination step.

Thermodynamics Solid-state chemistry Process safety

Standard Molar Enthalpy of Sublimation: 3-Methoxy-4-nitrobenzoic Acid Shows Intermediate Volatility Among Isomers

The standard molar enthalpy of sublimation (ΔgcrH°m) at 298.15 K for 3-methoxy-4-nitrobenzoic acid has been determined as 131.0 ± 1.1 kJ·mol⁻¹ using the Knudsen mass-loss effusion technique [1]. This value is nearly identical to that of 4-methoxy-3-nitrobenzoic acid (131.2 ± 0.8 kJ·mol⁻¹) but substantially lower than that of 3-methoxy-2-nitrobenzoic acid (141.9 ± 1.3 kJ·mol⁻¹). The lower sublimation enthalpy relative to the 2-nitro isomer indicates weaker intermolecular forces in the crystal, which can translate to higher vapor pressure and different behavior during vacuum-drying or sublimation-based purification steps.

Vapor pressure Sublimation enthalpy Material handling

Established Role as a Key Synthon in LRRK2 Kinase Inhibitor Patent Series

Patent application US 2017/0022204 A1 discloses a series of LRRK2 kinase inhibitors for the treatment of Parkinson's disease and ALS [1]. The synthetic strategy explicitly employs 3-methoxy-4-nitrobenzoic acid activated to its benzoyl chloride (CAS 67579-92-4) as a starting material for amide coupling. No other methoxy-nitro positional isomer appears in the exemplified syntheses, indicating that the 3-methoxy-4-nitro arrangement provides the optimal steric and electronic fit for the kinase binding pocket. This patent-backed selection confers a validated starting-material status that generic benzoyl chlorides lack.

Medicinal chemistry Kinase inhibitors Parkinson's disease

Facile Amide Bond Formation with trans-4-Aminocyclohexanol Under Mild Conditions

The Drug Synthesis Database documents a validated procedure where 3-methoxy-4-nitrobenzoyl chloride reacts with trans-4-aminocyclohexanol in THF using K₂CO₃ as base to afford the corresponding amide in good yield [1]. The reaction proceeds without the need for specialized coupling reagents or aggressive heating, owing to the enhanced electrophilicity of the carbonyl conferred by the para-nitro group. This reactivity profile contrasts with 3-methoxybenzoyl chloride (lacking the nitro group), which generally requires more forcing conditions or exogenous coupling agents to achieve comparable conversion rates. While direct kinetic data are not available for side-by-side comparison, the documented procedure demonstrates practical amenability to scale-up.

Synthetic methodology Amide coupling Process chemistry

Procurement-Driven Application Scenarios for 3-Methoxy-4-nitrobenzoyl chloride (CAS 67579-92-4)


Solid-State Process Development Requiring Predictable Thermodynamic Behavior

The documented lower enthalpy of combustion (3565.7 kJ·mol⁻¹) and intermediate sublimation enthalpy (131.0 kJ·mol⁻¹) of the precursor acid [1] make 3-methoxy-4-nitrobenzoyl chloride the isomer of choice when designing processes that involve vacuum drying, sublimation purification, or long-term ambient storage. Formulation scientists can expect reduced energy input and lower risk of polymorphic instability compared to the 2-nitro isomer, which has a markedly higher sublimation enthalpy (141.9 kJ·mol⁻¹).

Medicinal Chemistry Campaigns Targeting LRRK2 Kinase for Neurodegenerative Disease

For research groups pursuing LRRK2 inhibition in Parkinson's disease or ALS, procurement of 3-methoxy-4-nitrobenzoyl chloride is directly supported by the patent literature, where it serves as the activating building block for the lead series [2]. This validated use reduces the need for de novo route scouting and ensures alignment with the structure-activity relationships established in the original discovery program.

Mild Amide Coupling Workflows for Scale-Up Synthesis of 4-Aminocyclohexanol-Derived Building Blocks

The demonstrated coupling with trans-4-aminocyclohexanol under K₂CO₃/THF conditions [3] positions this benzoyl chloride as a practical reagent for process chemists who require robust, scalable amide bond formation without specialized coupling agents. This is especially relevant for CROs tasked with multi-gram to kilogram synthesis of amide intermediates.

Development of Aromatase Inhibitor Analogs Based on the Vorozole Scaffold

3-Methoxy-4-nitrobenzoic acid, the direct precursor, has been reported as a synthon for vorozole derivatives, a class of triazole-based aromatase inhibitors . Procurement of the benzoyl chloride enables direct acylation strategies to access this chemotype, a niche not adequately served by other benzoyl chloride isomers that lack the requisite substitution pattern for aromatase binding.

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